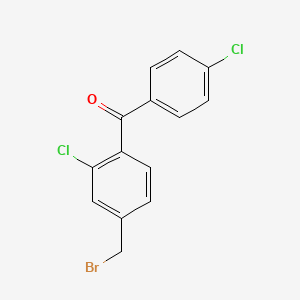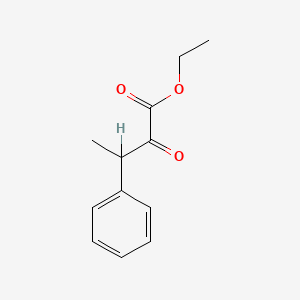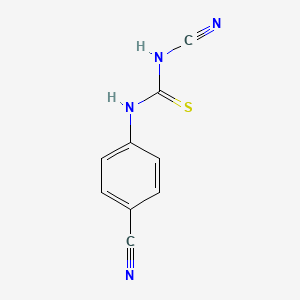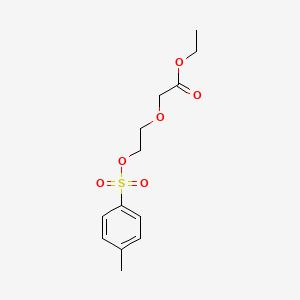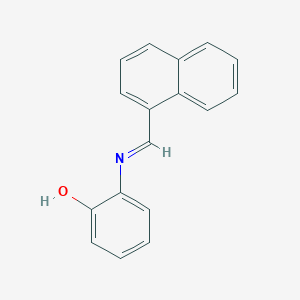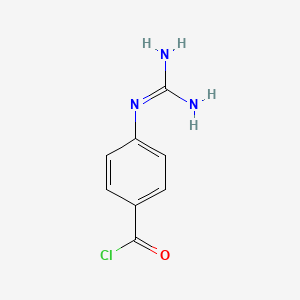
4-Guanidinobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Guanidinobenzoyl chloride is a chemical compound with the molecular formula C8H9Cl2N3O. It is a pale yellow crystalline solid that is sensitive to moisture. This compound is primarily used in organic synthesis and has various applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Guanidinobenzoyl chloride typically involves the reaction of p-guanidinobenzoic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
p-Guanidinobenzoic acid+Thionyl chloride→4-Guanidinobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stored under inert atmosphere at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 4-Guanidinobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form p-guanidinobenzoic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form guanidine derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Solvents: Common solvents include dimethyl sulfoxide, methanol, and pyridine.
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent moisture sensitivity.
Major Products:
Substituted Guanidine Derivatives: Formed through nucleophilic substitution.
p-Guanidinobenzoic Acid: Formed through hydrolysis.
Scientific Research Applications
4-Guanidinobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various guanidine derivatives.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Guanidinobenzoyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the guanidine group, which can interact with various biological targets. The compound can inhibit enzymes by forming stable complexes, thereby modulating their activity. It is also known to interact with DNA and proteins, influencing their function and stability .
Comparison with Similar Compounds
p-Guanidinobenzoic Acid: A precursor in the synthesis of 4-Guanidinobenzoyl chloride.
Guanidine Hydrochloride: Another guanidine derivative with similar reactivity but different applications.
N,N’-Disubstituted Guanidines: Compounds with similar functional groups but varying substituents.
Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis and biological research. Its ability to form stable complexes with nucleophiles makes it a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Properties
CAS No. |
60131-35-3 |
|---|---|
Molecular Formula |
C8H8ClN3O |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-(hydrazinylmethylideneamino)benzoyl chloride |
InChI |
InChI=1S/C8H8ClN3O/c9-8(13)6-1-3-7(4-2-6)11-5-12-10/h1-5H,10H2,(H,11,12) |
InChI Key |
TVLJCWVAFSBZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-1-(3-methoxypropyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8372857.png)
![Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8372860.png)
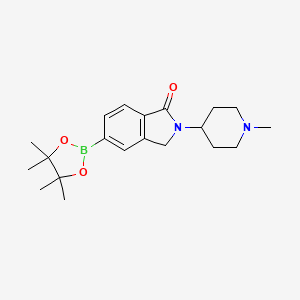
![Dimethyl 1,7-dioxo-1,4,7,10-tetrahydroquino[8,7-h]quinoline-3,9-dicarboxylate](/img/structure/B8372867.png)

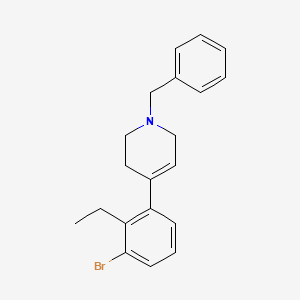
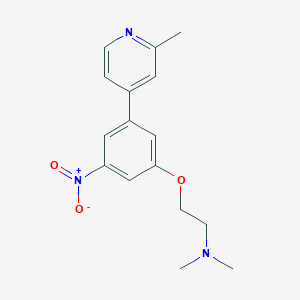

![2-amino-6-bromo-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8372904.png)
